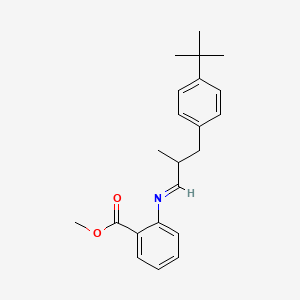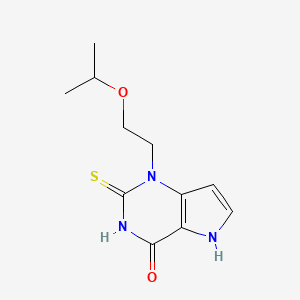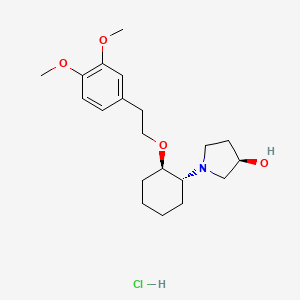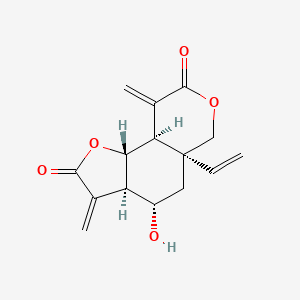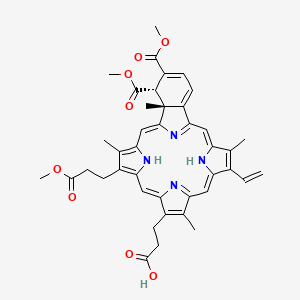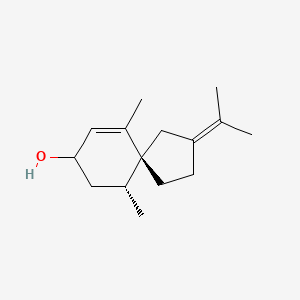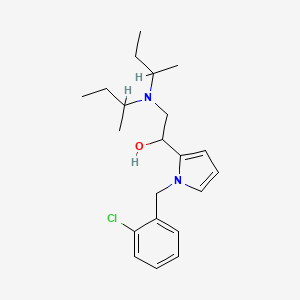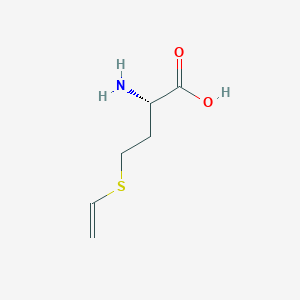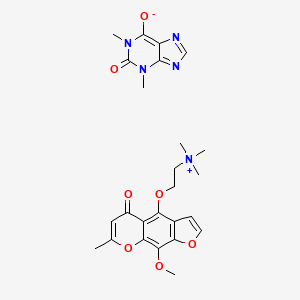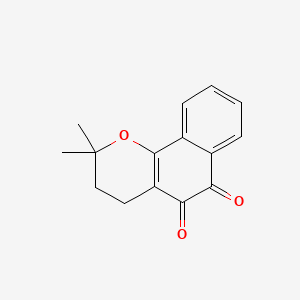
beta-Lapachone
Overview
Description
Lapachone is a natural naphthoquinone compound derived from the bark of the lapacho tree (Tabebuia avellanedae), which is native to South America. This compound has garnered significant attention due to its diverse pharmacological activities, including antitumor, antibacterial, and antiparasitic properties .
Mechanism of Action
Target of Action
Beta-Lapachone (β-Lapachone) primarily targets NAD(P)H:quinone oxidoreductase 1 (NQO1) . NQO1 is overexpressed in most solid cancers, making it a promising target for tumor selective killing .
Mode of Action
This compound, an o-naphthoquinone, induces a novel caspase- and p53-independent apoptotic pathway dependent on NQO1 . NQO1 reduces this compound to an unstable hydroquinone that rapidly undergoes a two-step oxidation back to the parent compound, perpetuating a futile redox cycle .
Biochemical Pathways
This compound modulates cellular NAD+/NADH ratio, which has been associated with aging and anti-aging mechanisms of calorie restriction . It also induces immunogenic cell death in the tumor microenvironment (TME) and synergizes with anti-PD-L1 immunotherapy .
Pharmacokinetics
Its low oral bioavailability is mainly due to its extensive first-pass metabolic degradation as well as its low aqueous solubility and slow dissolution rate on intestinal lumen . New formulations and strategies have been developed to increase the solubility and to improve pharmacokinetics parameters for both oral and parenteral administration .
Result of Action
This compound exhibits significant antitumor effects on NQO1+ human solid cancer cell lines . It also induces DNA damage and nuclear abnormalities, such as nucleoplasmic bridges and nuclear buds . It also causes harmful effects in these cells, suggesting that the use of this compound in treating cancer should be carried out with caution .
Action Environment
The tumor microenvironment (TME) plays a significant role in the action of this compound . The compound promotes tumor-associated neutrophils (TANs) polarized towards an anti-tumor (N1) phenotype . Depletion of neutrophils by co-addition of anti-Ly6G antibody abolished this compound-induced anti-tumor efficacy in immune competent mice . Furthermore, TLR/MyD88 signaling deficiency decreased this compound induced neutrophil tumor infiltration .
Biochemical Analysis
Biochemical Properties
Beta-Lapachone plays a crucial role in biochemical reactions, particularly in cancer cells. It is bioactivated by the enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1), which is overexpressed in many solid tumors . Upon activation, this compound generates reactive oxygen species (ROS) and induces DNA damage, leading to cell death. It interacts with various biomolecules, including proteins and enzymes, to exert its effects. For instance, this compound has been shown to interact with tumor-associated neutrophils, promoting their polarization towards an anti-tumor phenotype .
Cellular Effects
This compound exerts profound effects on various cell types and cellular processes. In cancer cells, it induces cell death through the generation of reactive oxygen species and DNA damage . It also influences cell signaling pathways, such as the TLR/MyD88 signaling pathway, which is involved in immune responses . Additionally, this compound affects gene expression by increasing the expression of pro-apoptotic genes and decreasing the expression of anti-apoptotic genes . It also impacts cellular metabolism by disrupting the redox balance and inducing oxidative stress .
Molecular Mechanism
The molecular mechanism of this compound involves its bioactivation by NAD(P)H:quinone oxidoreductase 1, leading to the generation of reactive oxygen species and subsequent DNA damage . This damage triggers a cascade of events, including the activation of cell death pathways and the modulation of gene expression. This compound also interacts with various biomolecules, such as tumor-associated neutrophils, to enhance its antitumor effects . Additionally, it inhibits certain enzymes and activates others, further contributing to its biological activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Its stability and degradation are influenced by factors such as light and temperature . Long-term studies have shown that this compound can induce sustained effects on cellular function, including prolonged DNA damage and persistent oxidative stress . These effects are observed in both in vitro and in vivo studies, highlighting the compound’s potential for long-term therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits significant antitumor activity without causing severe toxicity . At higher doses, this compound can induce toxic effects, including liver damage and hematological abnormalities . Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic effect . These findings underscore the importance of optimizing dosage regimens for clinical applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with NAD(P)H:quinone oxidoreductase 1 . This interaction leads to the generation of reactive oxygen species and subsequent oxidative stress . This compound also affects metabolic flux by disrupting the redox balance and altering the levels of various metabolites . Additionally, it interacts with cofactors such as NADH and NADPH, further influencing its metabolic activity .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization . This compound’s distribution is influenced by factors such as its lipophilicity and the presence of specific transporters . It accumulates in certain cellular compartments, where it exerts its biological effects .
Subcellular Localization
This compound’s subcellular localization plays a crucial role in its activity and function. It is primarily localized in the cytoplasm, where it interacts with various biomolecules and induces oxidative stress . This compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization is essential for its ability to induce DNA damage and cell death in cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
Lapachone can be synthesized through various methods. One common approach involves the cyclization of lapachol, another naphthoquinone, under acidic conditions. The reaction typically uses sulfuric acid as a catalyst and proceeds at elevated temperatures .
Industrial Production Methods
In industrial settings, lapachone is often produced using solid dispersion techniques to enhance its solubility and bioavailability. For instance, spray drying with polyethylene glycol (PEG 6000) and polyvinylpyrrolidone (PVP K30) has been shown to significantly increase the dissolution rate of lapachone .
Chemical Reactions Analysis
Types of Reactions
Lapachone undergoes various chemical reactions, including:
Oxidation: Lapachone can be oxidized to form hydroquinone derivatives.
Reduction: It can be reduced by NAD(P)H:quinone oxidoreductase 1 (NQO1) to its hydroquinone form.
Substitution: Lapachone can participate in nucleophilic substitution reactions, particularly at the quinone moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction is typically catalyzed by NQO1 in the presence of NAD(P)H.
Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions.
Major Products
Oxidation: Hydroquinone derivatives.
Reduction: Hydroquinone form of lapachone.
Substitution: Various substituted naphthoquinones depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a redox mediator in various chemical reactions.
Biology: Studied for its effects on cellular redox states and its ability to induce oxidative stress in cells.
Medicine: Investigated for its anticancer properties, particularly in cancers with high NQO1 expression.
Comparison with Similar Compounds
Lapachone is often compared with other naphthoquinones such as:
Lapachol: A precursor to lapachone with similar but less potent biological activities.
Nor-lapachone: A derivative with modified pharmacological properties.
Vitamin K3 (Menadione): Another naphthoquinone with distinct therapeutic uses, particularly in coagulation disorders.
Lapachone stands out due to its unique ability to selectively target cancer cells with high NQO1 expression, making it a promising candidate for targeted cancer therapies .
Properties
IUPAC Name |
2,2-dimethyl-3,4-dihydrobenzo[h]chromene-5,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-15(2)8-7-11-13(17)12(16)9-5-3-4-6-10(9)14(11)18-15/h3-6H,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZPQTZZNNJUOLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2=C(O1)C3=CC=CC=C3C(=O)C2=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90197019 | |
| Record name | beta-Lapachone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90197019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4707-32-8 | |
| Record name | β-Lapachone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4707-32-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | beta-Lapachone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004707328 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lapachone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11948 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 4707-32-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26326 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | beta-Lapachone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90197019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LAPACHONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6N4FA2QQ6A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

